2,4-DIETHYL 5-(5-CHLOROTHIOPHENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with the formula C4H4S. Consisting of a five-membered ring, it is aromatic as it contains four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods. For instance, 5-Chloro-2-thiophenecarboxaldehyde, a related compound, can be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .Scientific Research Applications
Synthesis of Novel Compounds
The synthesis and characterization of thiophene derivatives have been a significant area of interest due to their potential application in pharmaceuticals and material science. For instance, a study by Mohareb et al. (2016) focuses on the synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against several tumor cell lines, highlighting the versatility of thiophene derivatives in medicinal chemistry (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Material Science and Electrochemical Applications
In material science, thiophene derivatives have been explored for their electrochromic properties and applications in electrochromic devices. A study by Algi et al. (2013) reports on a new copolymer based on thiophene that exhibits multicolor electrochromic properties, which could be essential for applications ranging from camouflage to full-color electrochromic displays (Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).
Anticancer and Biological Activities
Research into the biological activities of thiophene derivatives has shown promising results in the field of anticancer drug development. For example, Uddin et al. (2020) synthesized and characterized several Schiff bases from thiophene derivatives, demonstrating significant cytotoxicity against cancer cell lines, thereby indicating the potential of these compounds in anticancer therapy (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
diethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S2/c1-4-22-15(20)11-8(3)12(16(21)23-5-2)25-14(11)18-13(19)9-6-7-10(17)24-9/h6-7H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVUKDJADZIVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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